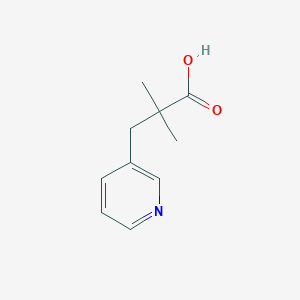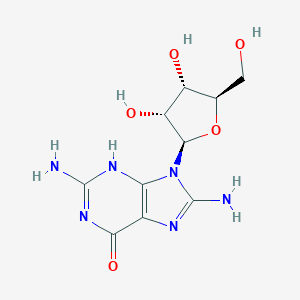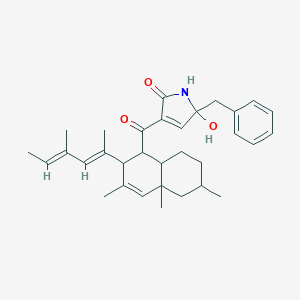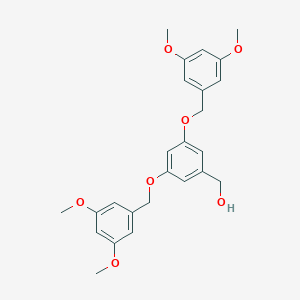
D-Ribonolactone
Übersicht
Beschreibung
D-Ribonolactone is a sugar lactone and an inhibitor of β-galactosidase of Escherichia coli with a Ki of 26 mM .
Synthesis Analysis
This compound serves as a versatile chiral pool for the total synthesis of natural products such as malayamycin, varitriol, mannostatin, shikimic acid, herbarumins, neplanocins, and many others . The preparation of new C-nucleosides starting from this compound has attracted the attention of several groups in the past decade .Molecular Structure Analysis
The molecular formula of this compound is C5H8O5 . Its average mass is 148.114 Da and its monoisotopic mass is 148.037170 Da .Chemical Reactions Analysis
This compound is a key intermediate in the synthesis of various biologically relevant compounds . It has been used in the electrocatalytic oxidation of D-ribofuranose to this compound, a precursor for C-nucleoside based drugs like Remdesivir .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 364.3±11.0 °C at 760 mmHg . The melting point is 83-85ºC .Wissenschaftliche Forschungsanwendungen
Synthesis of Protected Dihydroxyproline from Pentose Sugar : D-Ribonolactone was used as a starting material to synthesize N-((fluorenylmethoxy)carbonyl)-3,4-bis-O-(tert-butyldimethylsilyl)-D-2,3-cis-3,4-cis-3,4-dihydroxyproline, representing a general strategy for synthesizing 3,4-dihydroxyprolines using pentose sugars (Weir & Taylor, 1999).
Synthesis of Eldanolide and Trans-Cognac Lactone : this compound derivatives were reacted with alkyl cuprates to synthesize molecules with a (4S,5R)-4,5-dialkyldihydro-2(3H)-furanone type constitution, enabling the synthesis of (+)-eldanolide and (+)-trans-cognac lactone (Ortuño, Mercé, & Font, 1987).
Synthesis of Ranunculin : A short synthesis from this compound was described for a compound (−)-(S)-γ-hydroxymethyl-α,β-butenolide, leading to the first-time synthesis of (−)-ranunculin (Camps et al., 1982).
Formation of Functionalized Carbocycles : Acyclic alkenyl iodides derived from this compound were treated with samarium(II) iodide, forming highly functionalized carbocycles with varying chemoselectivity and diastereoselectivity (Zhou & Bennett, 1997).
Synthesis of Pheromones and Aromas : this compound was used as a starting material for the synthesis of γ-alkyl-α,β-butenolides or γ-alkylbutyrolactones, which have applications as pheromones in insects and fruit fragrances (Cardellach, Font, & Ortuño, 1984).
Antimicrobial Activity of Carbohydrate Derivatives : Aldonamides derived from this compound were evaluated for their antimicrobial activity against various pathogens, showing moderate antitubercular activity and activity against S. aureus (dos Reis et al., 2008).
Production of D-Ribose : this compound is an intermediate in the synthesis of D-ribose, a sugar used in various applications. Monitoring the calcium ion concentration in this compound solutions is crucial for the efficient production of D-ribose (Kaz'mina & Fadeeva, 1981).
Safety and Hazards
Zukünftige Richtungen
D-Ribonolactone is a versatile synthetic precursor of biologically relevant scaffolds . It has been used in the synthesis of C-nucleosides, which have gained renewed interest due to their antiviral activity . The use of benzylidene as a ribonolactone protecting group useful in the synthesis of C-purine nucleosides analogues has been investigated .
Eigenschaften
IUPAC Name |
3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863521 | |
| Record name | 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5336-08-3 | |
| Record name | D-Ribonolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



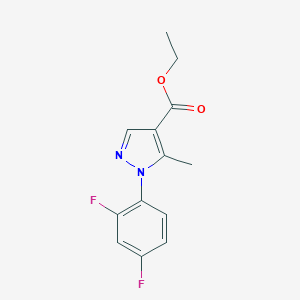
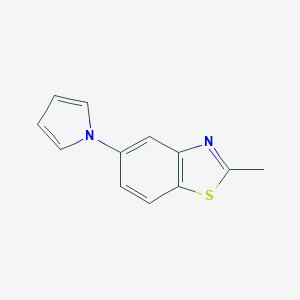

![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
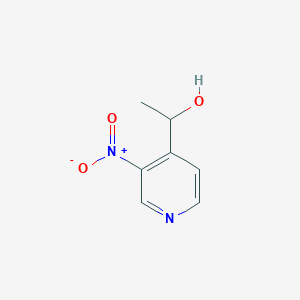
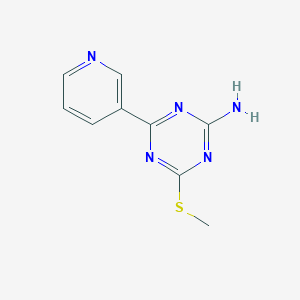
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)

